molecular formula C18H19N3O4S B2597331 N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide CAS No. 921539-47-1

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2597331
CAS No.: 921539-47-1
M. Wt: 373.43
InChI Key: WNIIYFJGZXRTEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds involves the use of various techniques such as IR, MS, 1H NMR and 13C NMR .


Molecular Structure Analysis

The molecular structure of this compound can be identified using techniques such as IR, MS, 1H NMR and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require detailed analysis. The identification of the structures was performed using the analysis of IR, MS, 1H NMR and 13C NMR .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as IR, MS, 1H NMR and 13C NMR .

Scientific Research Applications

Synthesis and Structural Characterization

The oxoindole core of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide has been utilized in the synthesis of various derivatives, demonstrating the compound's versatility as a scaffold for chemical modifications. For instance, a study presented the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives, showcasing the diastereoselectivity of reactions involving α-diazoesters and isatin imines. This research confirms the utility of the oxoindole core in synthesizing structurally diverse molecules with defined stereochemistry (Ravikumar et al., 2015).

Biological Interactions and Activity

The interaction of compounds derived from this compound with biological targets has been extensively studied. For example, the investigation into the fluorescence binding of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) reveals insights into the binding dynamics and potential biological implications of these derivatives. The study employed fluorescence and UV–vis spectral studies to understand the interaction mechanisms, providing a foundation for further exploration of biological activities (Meng et al., 2012).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of derivatives have been a significant focus, with studies demonstrating the potential of these compounds in addressing microbial infections. For instance, research on sulfonamide-derived compounds highlighted their moderate to significant antibacterial and good antifungal activities against various strains, underscoring the therapeutic potential of these derivatives (Chohan & Shad, 2011). Another study on 1H-1,2,3-triazolylsalicylhydrazones derived from para-aminosalicylic acid (PAS) showcased good to high antitubercular activity, with certain derivatives being more potent than standard drugs, indicating the value of the oxoindole core in developing antitubercular agents (Abdu-Allah et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including sulfonamide-binding proteins and indoleamine 2,3-dioxygenase (IDO). The interaction with IDO, an enzyme involved in tryptophan metabolism, suggests potential immunomodulatory effects. The compound’s sulfonamide group allows it to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues .

Cellular Effects

The effects of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the immune response and inflammation. By modulating the activity of IDO, the compound can alter tryptophan metabolism, impacting gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide exerts its effects through binding interactions with specific biomolecules. It inhibits IDO by binding to its active site, preventing the conversion of tryptophan to kynurenine. This inhibition can lead to increased tryptophan levels and decreased kynurenine levels, affecting immune cell function. Additionally, the compound’s sulfonamide group allows it to inhibit carbonic anhydrase, impacting cellular pH regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of immune modulation and anti-inflammatory responses .

Dosage Effects in Animal Models

The effects of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide vary with dosage in animal models. At low doses, it can enhance immune function and reduce inflammation. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is involved in metabolic pathways related to tryptophan metabolism. It interacts with enzymes such as IDO and carbonic anhydrase, affecting metabolic flux and metabolite levels. The compound’s impact on tryptophan metabolism can lead to changes in the levels of downstream metabolites, influencing various physiological processes .

Transport and Distribution

Within cells and tissues, 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as immune cells and inflamed tissues. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes like IDO and carbonic anhydrase. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways .

Properties

IUPAC Name

2-methyl-N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11(2)18(23)19-13-3-6-15(7-4-13)26(24,25)21-14-5-8-16-12(9-14)10-17(22)20-16/h3-9,11,21H,10H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIIYFJGZXRTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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